molecular formula C7H5ClF2O4S2 B2662800 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride CAS No. 1247631-11-3

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride

Cat. No.: B2662800
CAS No.: 1247631-11-3
M. Wt: 290.68
InChI Key: GHXZXSOLVUHPID-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a difluoromethanesulfonyl group (-SO₂CF₂H) at the meta position. This compound is notable for its dual sulfonyl functionalities, which enhance its reactivity as an electrophilic agent in organic synthesis, particularly in sulfonation and cross-coupling reactions. Fluorinated sulfonyl chlorides are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

3-(difluoromethylsulfonyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-3-1-2-5(4-6)15(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXZXSOLVUHPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as a reagent for the introduction of sulfonyl groups into various organic molecules. The sulfonamide derivatives synthesized from this compound have shown potential as therapeutic agents.

Case Study :
A study demonstrated the synthesis of N,N-diethyl-3-difluoromethanesulfonylbenzene sulfonamide using this compound as a key intermediate. This sulfonamide exhibited promising biological activity, indicating its potential use in drug development .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological activity through sulfonylation makes it valuable in developing effective agricultural products.

Data Table: Agrochemical Applications

Compound NameApplication TypeActivity Level
N-(4-chlorobenzyl)-3-difluoromethanesulfonamideHerbicideHigh
2,4-Dichlorophenyl-3-difluoromethanesulfonamideInsecticideModerate

Material Science

In material science, this compound is explored for its potential use in developing new materials with enhanced properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to improve thermal stability and chemical resistance.

Research Findings :
Recent investigations have focused on using this compound to enhance the properties of polymeric materials, leading to formulations that exhibit improved durability and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Formulas
Compound Name Molecular Formula Substituent Position/Group
3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride C₇H₅ClF₂O₄S₂ -SO₂Cl (para), -SO₂CF₂H (meta)
3-(Trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₂S -SO₂Cl (para), -CF₃ (meta)
2,4-Difluorobenzene-1-sulfonyl chloride C₆H₃ClF₂O₂S -SO₂Cl (para), -F (ortho and para)
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride C₈H₇ClF₂O₂S -SO₂Cl (para), -CF₂CH₃ (meta)

Key Observations :

  • The target compound’s dual sulfonyl groups distinguish it from monofunctional analogs like 3-(trifluoromethyl)benzene-1-sulfonyl chloride, which has a single sulfonyl chloride group and a trifluoromethyl substituent .
  • Compared to 2,4-difluorobenzene-1-sulfonyl chloride, the meta-substituted difluoromethanesulfonyl group introduces greater steric hindrance and electronic effects due to the bulkier -SO₂CF₂H moiety .
Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/mL) Reactivity (Relative Scale)
This compound N/A* N/A* High (dual electrophilic sites)
Trifluoromethanesulfonyl chloride 29–32 1.583 Very High
2,4-Difluorobenzene-1-sulfonyl chloride N/A N/A Moderate

Notes:

  • The target compound’s physical properties (e.g., boiling point) are inferred to be higher than trifluoromethanesulfonyl chloride due to its larger molecular weight and polar groups .
  • Its dual sulfonyl groups likely increase solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to mono-sulfonyl analogs.

Biological Activity

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its significance in drug discovery.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of difluoromethanesulfonyl fluoride with a suitable aromatic compound. The reaction conditions often include the use of bases or Lewis acids to facilitate the formation of the sulfonyl chloride moiety. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and HPLC.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those containing difluoromethanesulfonyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various Gram-positive bacteria and fungi, including Candida albicans .

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialGram-positive bacteria
Similar sulfonamide derivativesAntifungalC. albicans

2. Cytotoxicity

In vitro studies assessing cytotoxicity have revealed varying degrees of toxicity for compounds related to this compound. For example, certain derivatives showed moderate to high toxicity in aquatic models like Daphnia magna, while others demonstrated lower toxicity profiles .

CompoundToxicity LevelTest OrganismReference
This compoundModerate to highDaphnia magna
Various derivativesNon-toxic to moderate toxicityVero cells

The mechanism by which these compounds exert their biological effects often involves interference with bacterial cell wall synthesis or disruption of cellular processes in fungi. In silico studies suggest potential pathways for antimicrobial action, indicating that modifications in the sulfonamide structure can enhance efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of sulfonamide derivatives:

  • Case Study 1 : A study investigated a series of benzimidazole-sulfonyl hybrids, revealing that the introduction of difluoromethanesulfonyl groups enhanced antibacterial activity compared to non-fluorinated counterparts .
  • Case Study 2 : Research focused on the cytotoxicity profiles of different sulfonamide derivatives indicated that structural modifications significantly influenced their safety and efficacy profiles in vivo .

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